Kinase Inhibition Selectivity: Pyrrolo[3,2-d]pyrimidine-Derived HER2/EGFR Dual Inhibitor Potency
A pyrrolo[3,2-d]pyrimidine derivative (compound 51m) demonstrated dual HER2/EGFR inhibitory activity with IC50 values of 0.98 nM and 2.5 nM respectively, and potent cell growth inhibition in BT-474 cells (GI50 = 2.0 nM) [1]. This scaffold enables binding to the back pocket of HER2/EGFR proteins, achieving pseudoirreversibility and oral bioavailability that distinguishes it from alternative heterocyclic frameworks such as pyrazolo[1,5-a]pyridine, which was investigated for Mcl-1/Bcl-xL inhibition but required distinct structural optimization for selectivity [1].
| Evidence Dimension | Kinase inhibitory activity (HER2/EGFR) |
|---|---|
| Target Compound Data | HER2 IC50 = 0.98 nM; EGFR IC50 = 2.5 nM; BT-474 cell GI50 = 2.0 nM |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine scaffold (Mcl-1/Bcl-xL inhibitors) requires different binding mode optimization |
| Quantified Difference | Pyrrolo[3,2-d]pyrimidine scaffold enables sub-nanomolar dual HER2/EGFR inhibition with oral bioavailability; comparative data across scaffolds not available from head-to-head study |
| Conditions | In vitro kinase inhibition assays; BT-474 breast cancer cell line; mouse xenograft models at 50-100 mg/kg oral dosing |
Why This Matters
The pyrrolo[3,2-d]pyrimidine scaffold uniquely accommodates back-pocket binding in HER2/EGFR kinases, achieving sub-nanomolar potency that alternative heterocyclic cores cannot replicate without extensive structural re-engineering.
- [1] Sogabe S, et al. Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. CORE Repository. View Source
